(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Overview
Description
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a synthetic compound that is categorized as an organic salt. It has a CAS Number of 1609409-42-8 and a molecular weight of 368.27 . The IUPAC name for this compound is (2,3-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO3.BrH/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .Scientific Research Applications
Synthesis and Analysis of Novel Psychoactive Substances
- Research has been conducted on the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, highlighting their relevance as novel psychoactive substances with a structural basis in amphetamine and NBOMe drugs. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) techniques were employed for their analysis, focusing on their gas chromatographic separations and mass spectral characteristics. The study elucidates the elution order related to aromatic ring substituent crowding and significant ions in the EI-MS spectra (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Analytical Characterization of Designer Drugs
- Another study presented the analytical characterization of four N-(ortho-methoxybenzyl)amines with an amphetamine partial structure, seized by German customs. The compounds were characterized using mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, marking their first detection in Germany and providing essential analytical data for forensic and toxicological analysis (Westphal, Girreser, & Waldmüller, 2016).
Chemical Synthesis and Property Exploration
- The synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine was explored, yielding a key intermediate in the synthesis of isoindolines. This research contributes to the field of organic chemistry by providing a pathway for synthesizing complex molecules with potential pharmaceutical applications (Raju, Neelakantan, & Bhalerao, 2007).
Novel Recovery of Nano-Structured Materials
- A study on the metal-responsive property of benzoxazine dimers explored their use as novel ligands for rare earth metal ions, such as cerium(III) ion. This work demonstrates the potential of these complexes for the synthesis and recovery of nano-structured materials, such as ceria (CeO2), through thermal decomposition, highlighting applications in material science and nanotechnology (Veranitisagul et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUASOCDARUUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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